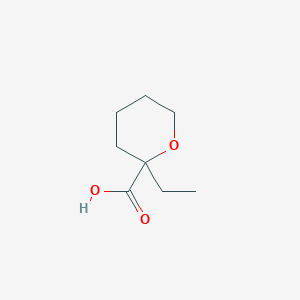
5-Amino-2-bromophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-bromophenylacetic acid: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 5-position and a bromine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromophenylacetic acid typically involves the bromination of phenylacetic acid followed by amination. One common method is:
Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Amino-2-bromophenylacetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 5-Amino-phenylacetic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl groups, thiols, or other amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-Amino-phenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Amino-2-bromophenylacetic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, such as Suzuki-Miyaura coupling.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-bromophenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The amino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
5-Amino-2-chlorophenylacetic acid: Similar structure but with a chlorine atom instead of bromine.
5-Amino-2-fluorophenylacetic acid: Similar structure but with a fluorine atom instead of bromine.
5-Amino-2-iodophenylacetic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 5-Amino-2-bromophenylacetic acid can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s chemical and biological properties, making it unique among its halogenated counterparts.
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
2-(5-amino-2-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12) |
Clé InChI |
MCJGOEVGJGFUKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)

![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)

![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)



